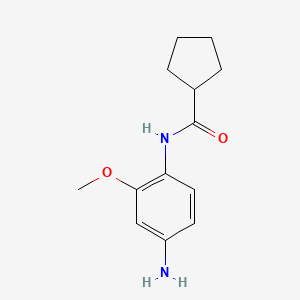

N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-8-10(14)6-7-11(12)15-13(16)9-4-2-3-5-9/h6-9H,2-5,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGHZSNLVPMPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Analogs from :

The following cyclopentanecarboxamide derivatives differ in aromatic substituents, enabling a comparison of physicochemical and synthetic properties:

Key Observations :

- Melting points correlate with substituent polarity: the phenylamino analog (166°C) has a higher melting point than the 4-methoxy derivative (90–93°C), suggesting stronger intermolecular interactions in the former .

Cyclopentanecarboxamide Derivatives with Heterocyclic Moieties

Example from :

The compound N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide (Yield: 69%, purity: 51%) incorporates a piperazine-pyrrolidinedione hybrid structure. Its chromatographic retention time (tR = 1.60 min) and moderate purity highlight challenges in purifying complex heterocyclic analogs compared to simpler aromatic derivatives .

Comparison :

Hydrazine-Carbothioyl Derivatives ()

Cyclopentanecarboxamide derivatives with hydrazine-carbothioyl groups exhibit diverse melting points and yields:

Key Differences :

- These derivatives generally exhibit higher melting points (148–201°C) than non-thioamide analogs, likely due to increased molecular rigidity .

Pharmacologically Active Analogs: Cyclopentyl Fentanyl

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) is a potent opioid analog regulated under narcotics laws .

| Property | Cyclopentyl Fentanyl | Target Compound |

|---|---|---|

| Core Structure | Cyclopentanecarboxamide + piperidinyl-phenethyl | Cyclopentanecarboxamide + 4-amino-2-methoxyphenyl |

| Bioactivity | μ-opioid receptor agonist | Unknown (likely non-opioid) |

| Regulatory Status | Controlled substance | Not regulated |

Key Insight :

- The piperidinyl-phenethyl group in fentanyl analogs drives opioid activity, whereas the target compound’s amino-methoxyphenyl group may favor non-opioid applications (e.g., kinase inhibition) .

Methoxyphenyl Analogs ()

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide (Molecular weight: 295.38 g/mol) shares a methoxyphenyl group with the target compound but lacks the amino substituent. This difference likely reduces its hydrogen-bonding capacity and aqueous solubility compared to the target compound .

Biological Activity

N-(4-Amino-2-methoxyphenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with an amino group and a methoxy group on the phenyl ring. This structural arrangement is crucial for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.

- Binding Affinity : The methoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins, which may increase specificity for certain targets .

Biological Activities

Research has demonstrated several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Activity : The compound has been explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer progression. Its structure suggests potential interactions with targets like Polo-like kinase 1 (Plk1), which is critical in cell division and cancer cell viability .

Study 1: Antiviral Activity

In a study focused on antiviral compounds, this compound was evaluated for its efficacy against Dengue virus (DENV). The compound showed promising results in inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral agent .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using a human neutrophil static adhesion assay. Results indicated that the compound significantly reduced the number of adherent neutrophils in a concentration-dependent manner, suggesting its potential application in treating cardiovascular inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing N-(4-amino-2-methoxyphenyl)cyclopentanecarboxamide?

The compound is typically synthesized via carbodiimide-mediated coupling. For example, cyclopentanecarboxylic acid derivatives are activated using EDC/HOBt and reacted with substituted anilines. In a related protocol, cyclopentane carbonyl chloride was reacted with 4-amino-2-methoxyaniline under basic conditions (e.g., triethylamine) to form the amide bond, yielding the target compound in 70–93% after silica gel purification .

Q. How is the purity and identity of this compound validated in laboratory settings?

Purity is assessed via HPLC or TLC, while structural confirmation relies on 1H/13C NMR and LC-MS . Key NMR signals include:

- 1H NMR : A singlet for the methoxy group (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.5–7.5 ppm), and cyclopentyl CH2/CH signals (δ ~1.5–2.5 ppm) .

- LC-MS : A molecular ion peak at m/z 275.3 [M+H]+ (calculated for C₁₃H₁₆N₂O₂) .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis?

Yield optimization involves:

- Temperature control : Reactions are conducted at 0–25°C to minimize side products like over-acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity, while additives like DMAP improve coupling efficiency .

- Workup protocols : Sequential washing with NaHCO₃ (to remove unreacted acid) and brine (to eliminate polar impurities) ensures high purity .

Q. How does stereochemistry influence the biological activity of cyclopentanecarboxamide derivatives?

Substituents on the cyclopentane ring and aryl group modulate activity. For instance:

- Cyclopentyl conformation : Boat vs. chair conformations affect binding to targets like Aurora Kinase A .

- Methoxy positioning : Ortho-methoxy groups (vs. para) enhance metabolic stability in analogues tested for anti-cancer activity .

Q. What analytical methods resolve contradictory melting point data for this compound?

Discrepancies in reported melting points (e.g., 170–172°C vs. 195–197°C) arise from polymorphism or solvent-dependent crystallization. Techniques to address this include:

- DSC (Differential Scanning Calorimetry) : Identifies polymorphic transitions .

- XRPD (X-ray Powder Diffraction) : Confirms crystalline phase consistency .

Q. How are computational models used to predict the compound’s pharmacokinetic properties?

Tools like SwissADME calculate parameters such as:

- LogP : ~2.1 (indicating moderate lipophilicity) .

- Topological polar surface area (TPSA) : ~58 Ų (suggesting moderate blood-brain barrier penetration) . These align with experimental data from analogues with similar substituents .

Methodological Challenges & Solutions

Q. What are common pitfalls in NMR interpretation for this compound?

Challenges include:

- Signal overlap : Cyclopentyl protons (δ ~1.5–2.5 ppm) may overlap with aliphatic impurities. Use 2D NMR (COSY, HSQC) to resolve .

- Amide proton broadening : Exchange with D₂O confirms the NH signal (δ ~8–10 ppm) .

Q. How can structural modifications enhance metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.